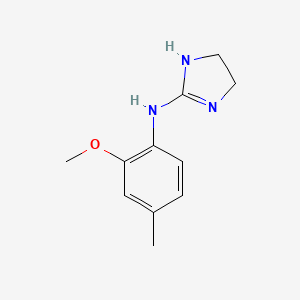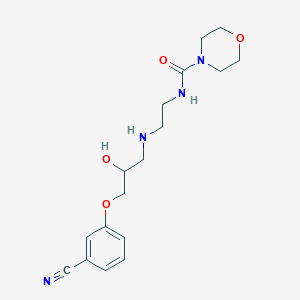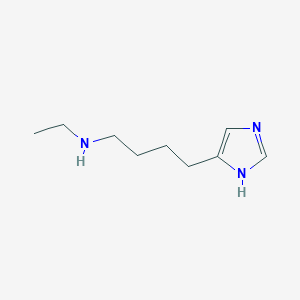
N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound with a unique structure that includes a methoxy group and a methyl group attached to a phenyl ring, along with an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methoxy-4-methylphenylamine with an appropriate imidazole derivative under controlled conditions. Common reagents used in this synthesis include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Common reagents used in these reactions include KMnO4, H2O2, NaBH4, and LiAlH4. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-[(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific structural features, such as the combination of a methoxy group, a methyl group, and an imidazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
791726-43-7 |
|---|---|
Formule moléculaire |
C11H15N3O |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-(2-methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H15N3O/c1-8-3-4-9(10(7-8)15-2)14-11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14) |
Clé InChI |
AGDXNBCGHDFKAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NCCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-fluoro-4-(hydroxyiminomethyl)-3-iodopyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B12825162.png)

![2-Cyclopropylthiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12825184.png)
![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)


![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)

![2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride](/img/structure/B12825216.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
